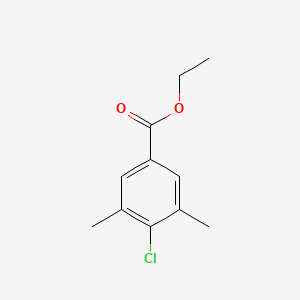

Ethyl 4-chloro-3,5-dimethylbenzoate

Description

Significance of Substituted Benzoate (B1203000) Esters as Versatile Synthetic Intermediates

Substituted benzoate esters are a class of organic compounds that are widely recognized for their versatility as building blocks in organic synthesis. The ester functional group can undergo a variety of transformations, including hydrolysis to the corresponding carboxylic acid, transesterification to other esters, and reduction to alcohols or aldehydes. researchgate.net Furthermore, the aromatic ring can be functionalized through electrophilic or nucleophilic substitution reactions, allowing for the introduction of additional chemical diversity.

Recent research has highlighted the use of benzoate esters in innovative synthetic strategies. For example, they have been employed in dual photoredox and cobalt catalysis systems for remote-Markovnikov-selective hydrohalogenation reactions of allyl carboxylates. researchgate.netmdpi.com In these reactions, the benzoate group acts as a migrating group, facilitating the formation of new carbon-halogen bonds at positions not typically accessible through traditional methods. Additionally, substituted benzoates have been utilized in nickel-catalyzed cross-coupling reactions, demonstrating their ability to participate in the formation of new carbon-carbon bonds. prepchem.com The electronic nature of the substituents on the benzoate ring can significantly influence the reactivity of the molecule, allowing for fine-tuning of its synthetic applications. orgsyn.org

Research Trajectory of Halogenated and Alkyl-Substituted Aromatic Compounds in Synthetic Chemistry

Halogenated and alkyl-substituted aromatic compounds are fundamental components in the toolbox of synthetic organic chemists. The presence of a halogen atom on an aromatic ring provides a reactive handle for a multitude of transformations, most notably cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. mdpi.com These reactions have become indispensable for the construction of complex molecular architectures.

The introduction of halogen atoms into aromatic systems is also a key strategy in medicinal chemistry. sielc.com Halogens can influence a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability, and can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to biological targets. sielc.combeilstein-journals.org Alkyl groups, while generally less reactive than halogens, play a crucial role in modulating the steric and electronic properties of a molecule, which can in turn affect its reactivity and biological activity.

The combination of both halogen and alkyl substituents on an aromatic ring, as seen in Ethyl 4-chloro-3,5-dimethylbenzoate, creates a unique chemical entity with a specific set of properties that can be exploited in the design and synthesis of novel compounds for a range of applications, from materials science to pharmaceuticals. chemicalbook.com

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below. These data are essential for its handling and for the design of synthetic routes involving this compound.

| Property | Value | Source(s) |

| CAS Number | 1256466-44-0 | chemicalbook.com |

| Molecular Formula | C₁₁H₁₃ClO₂ | chemicalbook.com |

| Molecular Weight | 212.67 g/mol | chemicalbook.com |

| Canonical SMILES | CCOC(=O)C1=CC(=C(C(=C1)C)Cl)C | chemicalbook.com |

| InChI Key | LNDNLCSHAZPLIV-UHFFFAOYSA-N | chemicalbook.com |

| Appearance | Not specified | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Density | Not specified |

Synthesis of this compound

The Fischer-Speier esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols, typically in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use an excess of the alcohol or to remove the water that is formed as a byproduct.

The proposed synthesis of this compound would involve the reaction of 4-chloro-3,5-dimethylbenzoic acid with an excess of ethanol (B145695) in the presence of a catalytic amount of a strong acid, with heating to reflux. The general mechanism for this transformation is as follows:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack of the ethanol on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

A proton transfer from the oxonium ion to one of the hydroxyl groups.

Elimination of water to form a protonated ester.

Deprotonation to yield the final product, this compound, and regeneration of the acid catalyst.

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product would be isolated and purified, typically through extraction and distillation or chromatography. The identity and purity of the synthesized this compound would then be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-chloro-3,5-dimethylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-4-14-11(13)9-5-7(2)10(12)8(3)6-9/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDNLCSHAZPLIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)C)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347927 | |

| Record name | Ethyl 4-chloro-3,5-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256466-44-0 | |

| Record name | Ethyl 4-chloro-3,5-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 4 Chloro 3,5 Dimethylbenzoate

Esterification Reactions for Aromatic Carboxylic Acids.

The final step in many synthetic routes to Ethyl 4-chloro-3,5-dimethylbenzoate is the esterification of 4-chloro-3,5-dimethylbenzoic acid. This transformation can be achieved through several methods, each with its own set of advantages and limitations.

Facile Esterification Protocols Utilizing Coupling Agents (e.g., N,N'-Dicyclohexylcarbodiimide/4-Dimethylaminopyridine (B28879) Systems)

The Steglich esterification is a mild and efficient method for forming ester bonds, particularly suitable for substrates that are sensitive to harsh acidic conditions. google.comchemrxiv.org This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP). sigmaaldrich.comresearchgate.net

The reaction proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, reacting with the intermediate to form a reactive acylpyridinium salt. This salt is subsequently attacked by the alcohol (ethanol in this case) to yield the desired ester and N,N'-dicyclohexylurea (DCU), a byproduct that precipitates out of the reaction mixture. researchgate.net The use of DMAP as a catalyst is crucial for efficient esterification, as it accelerates the reaction and suppresses the formation of the N-acylurea byproduct, which can occur through a competing intramolecular rearrangement. researchgate.netchemistrysteps.com

A general procedure for the Steglich esterification of 4-chloro-3,5-dimethylbenzoic acid would involve dissolving the carboxylic acid, ethanol (B145695), and a catalytic amount of DMAP in a suitable anhydrous solvent, such as dichloromethane. DCC is then added to the cooled solution, and the reaction is stirred at room temperature until completion. The precipitated DCU is removed by filtration, and the ester is purified through standard workup and chromatographic techniques. sigmaaldrich.com

| Reagent | Role |

| 4-chloro-3,5-dimethylbenzoic acid | Starting material |

| Ethanol | Alcohol source for the ethyl ester |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Coupling agent |

| 4-Dimethylaminopyridine (DMAP) | Nucleophilic catalyst |

| Dichloromethane | Anhydrous solvent |

Acid-Catalyzed Esterification Approaches.

The Fischer-Speier esterification, or simply Fischer esterification, is a classic method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst. chemistrysteps.com Common catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or p-toluenesulfonic acid (PTSA).

This is a reversible reaction, and to drive the equilibrium towards the formation of the ester, the alcohol is often used in excess, or water is removed from the reaction mixture as it is formed, for instance, by using a Dean-Stark apparatus. chemistrysteps.com

For the synthesis of this compound, 4-chloro-3,5-dimethylbenzoic acid would be refluxed with an excess of ethanol and a catalytic amount of a strong acid. The reaction progress is typically monitored by techniques like thin-layer chromatography (TLC). Upon completion, the excess alcohol is removed by distillation, and the crude ester is purified by extraction and distillation or recrystallization.

Functionalization of the Benzoate (B1203000) Aromatic Core.

An alternative approach to the synthesis of this compound involves the stepwise functionalization of a simpler aromatic precursor. This requires careful selection of reactions to ensure the correct regiochemistry of the substituents.

Regioselective Halogenation Strategies (specifically for chlorination at the 4-position).

A key precursor for the target molecule is 4-chloro-3,5-dimethylbenzoic acid. This can be synthesized from 3,5-dimethylphenol (B42653) (m-xylenol). The hydroxyl group of the phenol (B47542) is a strongly activating, ortho-, para-directing group. Therefore, direct chlorination of 3,5-dimethylphenol is expected to yield 4-chloro-3,5-dimethylphenol (B1207549) with high regioselectivity, as the para-position to the hydroxyl group is open and activated by both the hydroxyl and the two methyl groups.

Research has shown that the chlorination of m-xylenol with sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃) can provide the desired 4-chloro-3,5-dimethylphenol in high yield. researchgate.net The subsequent step would be the oxidation of the phenolic hydroxyl group to a carboxylic acid. While various oxidizing agents can be employed for the conversion of phenols to carboxylic acids, this transformation can sometimes be challenging and may require specific conditions to avoid degradation of the aromatic ring. One potential route involves the conversion of the phenol to a more easily oxidizable derivative.

A patented method describes the synthesis of 4-chloro-3,5-dimethylphenol using a cupric salt as a catalyst, where 3,5-dimethylphenol reacts with a chlorinating agent and an oxidizing agent in an organic solvent. google.com Another patent details a process where 3,5-dimethylphenol undergoes an oxidative chlorination reaction with oxygen and hydrochloric acid, catalyzed by a divalent copper salt, to produce 4-chloro-3,5-dimethylphenol. google.com

Alkylation Approaches for Dimethyl Substitution (at 3,5-positions).

Introducing the two methyl groups at the 3 and 5 positions of a pre-existing 4-chlorobenzoate (B1228818) framework presents a significant challenge due to the directing effects of the substituents. The chloro and ester groups are both deactivating and meta-directing. Therefore, a direct Friedel-Crafts alkylation of ethyl 4-chlorobenzoate would not lead to the desired 3,5-dimethyl substitution pattern.

A more plausible, though indirect, approach would involve starting with a molecule that already contains the desired substitution pattern or can be easily converted to it. For instance, one could envision a route starting from a precursor where the methyl groups are already in place, and the chloro and carboxyl groups are introduced subsequently.

Convergent Synthesis from Precursor Molecules.

For a molecule like this compound, a convergent approach could involve the coupling of two or more pre-functionalized building blocks. For example, a strategy could be devised where a fragment containing the 3,5-dimethyl arrangement is coupled with another fragment that introduces the 4-chloro and the ethyl ester functionalities.

One hypothetical convergent route could involve a cross-coupling reaction. For instance, a suitably functionalized 3,5-dimethylbenzene derivative could be coupled with a fragment that would ultimately form the chloro- and ester-substituted part of the molecule. However, developing a specific and efficient convergent synthesis for this particular target molecule would require considerable research and optimization of reaction conditions.

Synthetic Pathways from 4-chloro-3,5-dimethylbenzoic Acid Derivatives (e.g., via acyl chlorides)

A foundational and highly effective method for the synthesis of this compound proceeds through the corresponding acyl chloride. This two-step approach begins with the conversion of 4-chloro-3,5-dimethylbenzoic acid to its more reactive derivative, 4-chloro-3,5-dimethylbenzoyl chloride. This activation is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which efficiently convert the carboxylic acid to the acyl chloride.

General Reaction Scheme:

Activation: 4-chloro-3,5-dimethylbenzoic acid + SOCl₂ → 4-chloro-3,5-dimethylbenzoyl chloride + SO₂ + HCl

Esterification: 4-chloro-3,5-dimethylbenzoyl chloride + CH₃CH₂OH → this compound + HCl

Annulation Cascades for Substituted Benzoate Ester Formation (e.g., Anionic Amino-Cope Rearrangement Cascades)

Annulation cascades represent a powerful strategy for the construction of complex cyclic molecules from acyclic precursors in a single operation. A notable example applicable to the formation of substituted benzoate esters is the anionic amino-Cope rearrangement cascade. acs.orgacs.orgnsf.gov This methodology allows for the one-pot assembly of 2,4-substituted benzoate esters from simple building blocks. acs.orgacs.orgresearchgate.net

The cascade is initiated when a lithium dienolate reacts with a conjugated β-fluoro-substituted tert-butylsulfinyl imine. acs.orgnsf.gov This sequence involves several key steps:

Mannich Addition: The dienolate adds to the imine in a Mannich-type reaction. acs.orgnsf.gov

Amino-Cope Rearrangement: The resulting intermediate undergoes an amino-Cope-like nsf.govnsf.gov-sigmatropic rearrangement. acs.orgresearchgate.net

Elimination and Cyclization: A subsequent elimination of fluoride (B91410), deprotonation, and intramolecular cyclization occurs. acs.orgnsf.gov

Aromatization: The final step involves the elimination of the sulfinamide group to yield the aromatic benzoate ester. acs.orgnsf.gov

This elegant cascade is highly dependent on the solvent and counterion, with lithium being essential in ethereal solvents. acs.orgresearchgate.net It demonstrates a sophisticated approach to forming densely substituted aromatic rings from acyclic components, showcasing the efficiency of cascade reactions in modern synthesis. nsf.gov

Table 1: Key Steps in Anionic Amino-Cope Rearrangement Cascade

| Step | Description |

|---|---|

| 1 | Mannich addition of a lithium dienolate to a conjugated sulfinyl imine. acs.orgnsf.gov |

| 2 | Anionic amino-Cope-like rearrangement of the adduct. acs.orgresearchgate.net |

| 3 | Elimination of lithium fluoride to form a diene intermediate. acs.org |

| 4 | Deprotonation followed by intramolecular cyclization. acs.orgnsf.gov |

| 5 | Aromatization via elimination of the sulfinamide auxiliary. acs.orgnsf.gov |

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, offering unparalleled efficiency and selectivity. Several catalytic strategies are pertinent to the synthesis of substituted benzoates.

Decarboxylative cross-coupling has emerged as a powerful alternative to traditional methods that rely on organometallic reagents. nih.govwikipedia.org In this approach, benzoic acid derivatives serve as bench-stable, readily available, and atom-economical aryl donors. nih.govrsc.org The reaction involves the coupling of a carboxylic acid with an organic halide, shedding carbon dioxide in the process. wikipedia.org

Bimetallic catalyst systems, often involving palladium and a co-catalyst like copper or silver, are frequently employed. nih.govwikipedia.org The mechanism generally involves the transition metal promoting the decarboxylation of the benzoate to form an aryl-metal intermediate, which then participates in a cross-coupling cycle with the halide partner. wikipedia.orgrsc.org For instance, the coupling of potassium benzoates with aryl chlorides has been successfully achieved using a dual catalyst system comprising a CuI/Me₄phen complex for decarboxylation and a Pd(II)/XPhos complex for the cross-coupling step. nih.gov This strategy circumvents the need for pre-functionalized organometallic reagents and is tolerant of a wide range of functional groups. wikipedia.org

Directed C-H functionalization is a highly atom-economical strategy that allows for the selective modification of C-H bonds, guided by a directing group on the substrate. researchgate.netresearchgate.net The carboxylic acid group is an effective directing group for ortho-C-H functionalization. usc.edunih.gov

An exemplary system utilizes a simple manganese(I) catalyst, Mn(CO)₅Br, with neocuproine (B1678164) as a ligand, to achieve the ortho-C-H allylation of benzoic acids. nih.govresearchgate.net This method is notable for its high selectivity, yielding exclusively mono-allylated products at the least sterically hindered ortho-position. nih.govresearchgate.net A significant advantage of this protocol is the option for the directing carboxyl group to be removed in situ via decarboxylation, providing access to allylarenes with substitution patterns that are difficult to obtain through other means. usc.edubohrium.com This manganese-catalyzed approach is part of a growing field using earth-abundant and less toxic 3d metals for C-H activation. researchgate.netsemanticscholar.org

Table 2: Features of Mn-Catalyzed ortho-C-H Allylation of Benzoic Acids

| Feature | Description |

|---|---|

| Catalyst System | Mn(CO)₅Br with neocuproine as ligand. nih.govresearchgate.net |

| Directing Group | The substrate's own carboxylate group. usc.edunih.gov |

| Selectivity | High regioselectivity for the least hindered ortho-position; exclusively mono-allylation. nih.govresearchgate.net |

| Versatility | The directing group can be removed via in situ decarboxylation. usc.edubohrium.com |

| Sustainability | Utilizes an earth-abundant and sustainable 3d transition metal. researchgate.netsemanticscholar.org |

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, are cornerstone transformations in modern organic synthesis for forming C-C bonds. nobelprize.org These reactions typically couple an organohalide with an organometallic reagent in the presence of a palladium catalyst. nobelprize.org

The synthesis of substituted benzoates like this compound can be envisioned through these strategies. For example, a suitably functionalized aryl halide or triflate could be coupled with a reagent that installs the ester functionality or a precursor group. The general catalytic cycle for these reactions involves three key steps: youtube.com

Oxidative Addition: The palladium(0) catalyst oxidatively inserts into the carbon-halogen bond of the aromatic halide. nobelprize.org

Transmetalation: The organic group from the organometallic partner is transferred to the palladium center. nobelprize.org

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, reforming the C-C bond and regenerating the palladium(0) catalyst. youtube.com

These reactions are prized for their broad functional group tolerance and mild reaction conditions. nobelprize.org Recent advancements have even enabled the use of less reactive but more economical aryl chlorides as coupling partners for reactions with benzoate salts. nih.gov

One-Pot Synthetic Protocols for Enhanced Reaction Efficiency

The previously discussed anionic amino-Cope rearrangement cascade for producing substituted benzoate esters is a prime example of a highly efficient one-pot process. acs.orgacs.orgresearchgate.net This reaction assembles the final aromatic product from acyclic precursors through a series of mechanistically distinct steps without the need to isolate any intermediates. nsf.gov Similarly, one-pot procedures have been developed for the synthesis of various heterocyclic systems, underscoring the broad applicability of this synthetic philosophy. researchgate.netresearchgate.net The development of such protocols is a key goal in green chemistry and process optimization, streamlining the path to complex molecules like this compound and its analogues.

Mechanistic Investigations of Reactivity and Transformations of Ethyl 4 Chloro 3,5 Dimethylbenzoate

Nucleophilic Acyl Substitution Reactions at the Ester Moiety

The ester group in Ethyl 4-chloro-3,5-dimethylbenzoate can undergo several other nucleophilic acyl substitution reactions, where the ethoxy group (-OCH₂CH₃) is replaced by a different nucleophile. libretexts.orgyoutube.com The general mechanism is similar to that of hydrolysis: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the ethoxide leaving group. libretexts.org

Key examples include:

Transesterification : Reaction with another alcohol (e.g., methanol) in the presence of an acid or base catalyst yields a different ester (e.g., Mthis compound) and ethanol (B145695).

Aminolysis : Reaction with ammonia (B1221849) or a primary/secondary amine yields an amide (e.g., 4-chloro-3,5-dimethylbenzamide). This reaction is typically slower than hydrolysis and may require heating.

Reaction with Grignard Reagents : Treatment with an excess of a Grignard reagent (e.g., methylmagnesium bromide) results in the formation of a tertiary alcohol. The reaction proceeds through a double addition: the first equivalent of the Grignard reagent adds to form a ketone intermediate (after loss of ethoxide), which then immediately reacts with a second equivalent of the Grignard reagent. libretexts.org

Table 1: Nucleophilic Acyl Substitution Reactions of this compound

| Reaction Type | Nucleophile | Typical Conditions | Product Type |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O | H₃O⁺, Heat | Carboxylic Acid |

| Base-Catalyzed Hydrolysis (Saponification) | ⁻OH | NaOH(aq), Heat | Carboxylate Salt |

| Transesterification | R'OH (e.g., CH₃OH) | Acid or Base Catalyst | Ester (new) |

| Aminolysis | NH₃, R'NH₂, R'₂NH | Heat | Amide |

| Grignard Reaction | R'MgX (e.g., CH₃MgBr) | Anhydrous Ether, Excess Reagent | Tertiary Alcohol |

Electrophilic and Nucleophilic Aromatic Reactions of the Substituted Benzene (B151609) Ring

The benzene ring of this compound can also participate in reactions, primarily electrophilic aromatic substitution (EAS).

Electrophilic Aromatic Substitution (EAS) : The outcome of EAS reactions is governed by the directing effects of the substituents already on the ring. msu.edu

Methyl groups (-CH₃) are activating and ortho-, para-directing due to hyperconjugation and a weak inductive effect. libretexts.org

The Chloro group (-Cl) is deactivating due to its strong electron-withdrawing inductive effect but is ortho-, para-directing because of its electron-donating resonance effect. libretexts.org

The Ethyl Carboxylate group (-COOCH₂CH₃) is a deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects.

In this compound, the positions are:

C1: -COOCH₂CH₃

C2/C6: H

C3/C5: -CH₃

C4: -Cl

The most likely position for electrophilic attack is at C2 or C6. This position is ortho to one methyl group, para to the other methyl group, and meta to both the deactivating chloro and carboxylate groups. The powerful activating and directing effects of the two methyl groups converge on this position, making it the most nucleophilic site on the ring despite the presence of two deactivating groups. Common EAS reactions include nitration (with HNO₃/H₂SO₄) and halogenation (with Br₂/FeBr₃), which would introduce a substituent at the C2 (or C6) position. lumenlearning.commasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr) : The direct replacement of the chlorine atom by a nucleophile is generally difficult. The SNAr mechanism requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group (the chlorine atom) to stabilize the negatively charged Meisenheimer intermediate. libretexts.orglibretexts.org In this molecule, the groups ortho to the chlorine are methyl groups, which are electron-donating, and the para group is the deactivating carboxylate. Therefore, the ring is not sufficiently electron-deficient to undergo SNAr under standard conditions. libretexts.org Reaction would require harsh conditions (high temperature and pressure) or the use of transition metal catalysis. libretexts.orgnih.gov

Carbon-Carbon Bond Forming Reactions Involving the Aromatic Core

Modern synthetic chemistry offers powerful methods for forming new carbon-carbon bonds using the aryl chloride functionality, primarily through transition metal-catalyzed cross-coupling reactions. alevelchemistry.co.uklibretexts.org These reactions have largely replaced older, less efficient methods for aryl C-C bond formation.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst/Conditions | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Aryl-Aryl / Aryl-Vinyl |

| Heck Coupling | Alkene | Pd(0) catalyst, Base (e.g., Et₃N) | Aryl-Vinyl |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | Aryl-Alkynyl |

| Friedel-Crafts Reactions | Alkyl/Acyl Halide | Lewis Acid (e.g., AlCl₃) | Aryl-Alkyl / Aryl-Acyl |

These reactions are highly versatile. For instance, a Suzuki coupling could be used to link the this compound core to another aromatic ring, creating a biaryl structure. A Sonogashira reaction would attach an alkyne, providing a building block for more complex molecules. chemistry.coach Additionally, Friedel-Crafts acylation or alkylation could introduce a new carbon substituent at the activated C2/C6 position of the ring. masterorganicchemistry.com

Catalytic Cross-Coupling Reactions (e.g., involving C-Cl bond activation)

The carbon-chlorine (C-Cl) bond in this compound is a prime site for catalytic cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. The activation of the relatively inert C-Cl bond typically requires a transition metal catalyst, often from the palladium or nickel families, in conjunction with specific ligands and reaction conditions.

Prominent cross-coupling reactions applicable to aryl chlorides like this compound include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent, such as an arylboronic acid or ester, in the presence of a palladium catalyst and a base. The reaction would proceed through a catalytic cycle involving oxidative addition of the aryl chloride to the palladium(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst.

Sonogashira Coupling: For the formation of a carbon-carbon triple bond, the Sonogashira coupling could be employed. This reaction would couple this compound with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base. The key steps involve the formation of a copper acetylide and its subsequent reaction with the palladium-aryl complex.

Buchwald-Hartwig Amination: This reaction would enable the formation of a carbon-nitrogen bond by coupling this compound with a primary or secondary amine. This palladium-catalyzed reaction requires a strong base and bulky, electron-rich phosphine (B1218219) ligands to facilitate the challenging C-N bond formation.

A hypothetical data table for such reactions is presented below, illustrating potential outcomes based on general knowledge of these reaction types.

| Entry | Coupling Partner | Catalyst System | Base | Solvent | Product | Hypothetical Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Ethyl 3,5-dimethyl-[1,1'-biphenyl]-4-carboxylate | 85 |

| 2 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Ethyl 3,5-dimethyl-4-(phenylethynyl)benzoate | 78 |

| 3 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | Ethyl 3,5-dimethyl-4-morpholinobenzoate | 92 |

Radical-Mediated Transformations (e.g., visible-light-induced ester reactions)

The reactivity of this compound is not limited to transition metal-catalyzed processes. Radical-mediated transformations offer an alternative and powerful approach to functionalize this molecule. Visible-light photoredox catalysis has emerged as a particularly mild and effective method for generating radical intermediates.

In the context of this compound, a photocatalyst, upon excitation with visible light, could engage in a single-electron transfer (SET) process with the aryl chloride. This could lead to the formation of an aryl radical by homolytic cleavage of the C-Cl bond. This highly reactive intermediate could then participate in a variety of transformations, such as addition to π-systems or hydrogen atom transfer (HAT) reactions.

Furthermore, the ester functionality itself can be a handle for radical reactions. While less common for aromatic esters under visible light conditions compared to other functional groups, specific photocatalytic systems could potentially be developed to achieve transformations at the ester group or at positions activated by the ester.

A hypothetical data table for potential radical-mediated reactions is shown below.

| Entry | Reagent | Photocatalyst | Light Source | Reaction Type | Product | Hypothetical Yield (%) |

| 1 | Styrene | fac-Ir(ppy)₃ | Blue LED | Radical Addition | Ethyl 4-(2-phenylethyl)-3,5-dimethylbenzoate | 70 |

| 2 | Hantzsch Ester | Eosin Y | Green LED | Reductive Dechlorination | Ethyl 3,5-dimethylbenzoate | 95 |

It is important to reiterate that the specific reactions and data presented in the tables are hypothetical and based on established chemical principles rather than on documented experimental results for this compound. Further experimental investigation is required to fully elucidate the reactivity of this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of "Ethyl 4-chloro-3,5-dimethylbenzoate" in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a comprehensive picture of the atomic connectivity and chemical environment can be constructed.

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms within the molecule.

Chemical Shifts (δ): The chemical shift of a proton is influenced by its local electronic environment. In "this compound," the different types of protons resonate at distinct frequencies:

Aromatic Protons (Ar-H): The two equivalent aromatic protons appear as a singlet, typically in the downfield region of the spectrum. This is due to the deshielding effect of the aromatic ring currents.

Ethyl Group Protons (CH₂ and CH₃): The ethyl group gives rise to two distinct signals. The methylene (B1212753) protons (-OCH₂CH₃) are adjacent to the electron-withdrawing ester oxygen, causing them to be deshielded and appear at a higher chemical shift compared to the methyl protons (-OCH₂CH₃). The methyl protons are further from the ester group and thus appear at a more upfield position.

Methyl Group Protons (Ar-CH₃): The two equivalent methyl groups attached to the aromatic ring appear as a singlet. Their chemical shift is influenced by the aromatic ring and the adjacent chloro and ester functionalities.

Spin-Spin Coupling: The interaction between non-equivalent neighboring protons leads to the splitting of NMR signals, a phenomenon known as spin-spin coupling. libretexts.org The multiplicity of a signal is described by the "n+1 rule," where 'n' is the number of equivalent neighboring protons. libretexts.org For "this compound":

The signal for the methylene protons of the ethyl group is split into a quartet by the three adjacent methyl protons (n=3, so 3+1=4).

The signal for the methyl protons of the ethyl group is split into a triplet by the two adjacent methylene protons (n=2, so 2+1=3). The magnitude of this splitting is given by the coupling constant (J), measured in Hertz (Hz). libretexts.org

Integration: The area under each NMR signal is proportional to the number of protons it represents. For "this compound," the integration ratio would be 2:2:6:3, corresponding to the two aromatic protons, the two methylene protons, the six aromatic methyl protons, and the three ethyl methyl protons, respectively.

Interactive ¹H NMR Data Table:

| Protons | Chemical Shift (ppm, approximate) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic-H | 7.7 | s | 2H | N/A |

| Ethyl -CH₂- | 4.3 | q | 2H | ~7.1 |

| Aromatic -CH₃ | 2.3 | s | 6H | N/A |

| Ethyl -CH₃ | 1.3 | t | 3H | ~7.1 |

Note: Predicted values. Actual experimental values may vary depending on the solvent and other experimental conditions. sigmaaldrich.comcarlroth.com

Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule. oregonstate.edu In the ¹³C NMR spectrum of "this compound," each unique carbon atom gives rise to a distinct signal.

Predicted ¹³C NMR Chemical Shifts:

| Carbon Atom | Chemical Shift (ppm, approximate) |

| Carbonyl (C=O) | 165 |

| Aromatic C-Cl | 138 |

| Aromatic C-COOEt | 132 |

| Aromatic C-CH₃ | 139 |

| Aromatic C-H | 130 |

| Ethyl -OCH₂- | 61 |

| Aromatic -CH₃ | 20 |

| Ethyl -CH₃ | 14 |

Note: Predicted values. Actual experimental values may vary. oregonstate.educhemicalbook.com

Two-dimensional (2D) NMR experiments provide further confirmation of the molecular structure by revealing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are spin-spin coupled. youtube.com For "this compound," a cross-peak would be observed between the methylene and methyl protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.com It allows for the unambiguous assignment of each carbon signal to its attached proton(s). For example, the aromatic proton signal would show a correlation to the aromatic C-H carbon signal.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Ester Carbonyl (C=O) Stretch: A strong absorption band in the IR spectrum is expected in the region of 1720-1740 cm⁻¹. This is a characteristic feature of the ester functional group.

C-Cl Stretch: The carbon-chlorine bond will exhibit a stretching vibration in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹.

Aromatic Ring Vibrations: The benzene (B151609) ring gives rise to several characteristic bands. C-H stretching vibrations are typically observed above 3000 cm⁻¹. C=C stretching vibrations within the ring usually appear in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations can also provide information about the substitution pattern of the ring.

Raman Spectroscopy: Raman spectroscopy can provide complementary information. collectionscanada.gc.ca For instance, the symmetric stretching of the aromatic ring is often a strong band in the Raman spectrum.

Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

| Ester C=O | Stretch | 1720-1740 |

| Aromatic C=C | Stretch | 1450-1600 |

| C-O Stretch | Stretch | 1100-1300 |

| C-Cl Stretch | Stretch | 600-800 |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental formula of a compound. massbank.jp For "this compound" (C₁₁H₁₃ClO₂), the expected monoisotopic mass is approximately 212.0604 g/mol . guidechem.com

HRMS can also provide information about the fragmentation pathways of the molecule upon ionization. Common fragmentation patterns for this compound might include:

Loss of the ethoxy group (-OCH₂CH₃) to give a fragment corresponding to the acylium ion.

Loss of the ethyl group (-CH₂CH₃).

Cleavage of the ester group.

Loss of a chlorine atom.

The presence of chlorine would be indicated by a characteristic isotopic pattern in the mass spectrum, with the M+2 peak having an intensity of approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. massbank.jp

Chromatographic Separations and Purity Assessment

Chromatographic techniques are fundamental for separating this compound from reaction mixtures and for quantifying its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds like this compound. In this method, the compound is vaporized and separated from other components based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint for identification.

For this compound, electron ionization (EI) at a standard energy of 70 eV is typically used. massbank.jp The resulting mass spectrum shows characteristic fragments that confirm the compound's structure. The molecular ion peak [M]⁺ is observed at an m/z (mass-to-charge ratio) of 212, corresponding to the molecular weight of the compound (C₁₁H₁₃ClO₂). massbank.jp The isotopic pattern of the molecular ion, with a significant [M+2]⁺ peak at m/z 214 (approximately one-third the intensity of the M⁺ peak), is a clear indicator of the presence of a single chlorine atom. massbank.jp Other significant fragments in the spectrum help to piece together the structure. massbank.jp

A summary of the mass spectrometry data is presented below.

| Parameter | Value |

| Instrument | JEOL JMS-DX-300 |

| MS Type | EI-B MS |

| Ion Mode | Positive |

| Ionization Energy | 70 eV |

| Notable m/z Peaks | Relative Intensity (%) |

| 214 | 12.9 |

| 212 (M⁺) | 38.2 |

| 186 | 10.6 |

| 184 | 32.0 |

| 169 | 33.3 |

| 167 | 99.9 |

| 139 | 15.4 |

| 103 | 18.7 |

| 77 | 18.8 |

Data sourced from MassBank. massbank.jp

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the analysis and purification of this compound. This method is particularly useful for non-volatile or thermally unstable compounds and offers high resolution and sensitivity.

In a typical analytical HPLC setup for compounds structurally similar to this compound, a reversed-phase column, such as a C18, is employed. shimadzu.com These columns contain a nonpolar stationary phase, and a polar mobile phase is used to elute the components. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a mobile phase consisting of a mixture of an aqueous buffer (e.g., sodium phosphate) and organic solvents like methanol (B129727) or acetonitrile (B52724) is effective. shimadzu.com Detection is commonly achieved using a photodiode array (PDA) detector, which can monitor absorbance over a range of wavelengths. shimadzu.com

Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate larger quantities of the pure compound from a mixture.

A representative set of HPLC conditions for analyzing related aromatic compounds is detailed in the table below.

| Parameter | Condition |

| Column | Shim-pack Velox C18 (100 mm L × 3.0 mm I.D., 2.7 μm) |

| Mobile Phase | A: 25 mmol/L NaH₂PO₄ aq. (pH 3.8)B: Methanol/Acetonitrile (9/1) |

| Gradient | Time-programmed gradient from 8% to 80% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 45 °C |

| Detector | Photodiode Array (PDA) |

These conditions are for the analysis of a standard mixture of cosmetic preservatives, including structurally related chlorophenols, and demonstrate a suitable methodology. shimadzu.com

The structure of this compound itself is achiral. However, if chiral derivatives were to be synthesized, for instance by introducing a chiral center through modification of the ester or aromatic ring, Chiral HPLC would be the essential technique for separating the resulting enantiomers and determining the enantiomeric purity (or enantiomeric excess, ee) of the product.

This separation is achieved using a chiral stationary phase (CSP). CSPs are designed to interact differently with each enantiomer, leading to different retention times. For ester compounds, CSPs based on polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are highly effective. chiraltech.com Specifically, phases like cellulose tris(3,5-dimethylphenylcarbamate) have shown broad applicability for the resolution of a wide range of racemates, including esters. chiraltech.com The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for achieving optimal separation. chiraltech.com The development of such a method would be crucial for any stereoselective synthesis involving derivatives of this compound. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations[23].

X-ray Crystallography for Definitive Solid-State Structural Elucidation

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique involves irradiating a single, high-quality crystal with a beam of X-rays. The resulting diffraction pattern is measured and analyzed to generate a detailed electron density map, from which the atomic positions, bond lengths, bond angles, and torsional angles of the molecule can be determined with high precision.

As of the current literature search, a crystal structure for this compound has not been published. However, the crystallographic analysis of the structurally related compound, Ethyl 4-chloro-3,5-dinitrobenzoate, illustrates the type of detailed structural information that can be obtained. nih.govresearchgate.net In a study of this dinitro analog, single crystals were grown by slow evaporation from a methanol solution. nih.gov The analysis revealed the precise orientation of the substituent groups relative to the benzene ring and how the molecules pack together in the crystal lattice, linked by weak intermolecular interactions. nih.govresearchgate.net

The crystallographic data for this related compound are provided below as an example of the results from such an analysis.

| Parameter | Ethyl 4-chloro-3,5-dinitrobenzoate |

| Chemical Formula | C₉H₇ClN₂O₆ |

| Molecular Weight | 274.62 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 7.744 (2) Å |

| b | 21.389 (6) Å |

| c | 7.241 (2) Å |

| β | 110.504 (4)° |

| Volume (V) | 1123.3 (5) ų |

| Z | 4 |

| Temperature | 133 K |

Data for Ethyl 4-chloro-3,5-dinitrobenzoate. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) stands as a powerful computational tool to predict the properties of molecules with a favorable balance between accuracy and computational cost.

A foundational step in any theoretical study is the determination of the molecule's most stable three-dimensional structure. For Ethyl 4-chloro-3,5-dimethylbenzoate, this would involve geometry optimization calculations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). Such calculations would yield crucial information on bond lengths, bond angles, and dihedral angles.

Furthermore, the presence of the ethyl ester group introduces conformational flexibility. A thorough investigation would explore the conformational landscape by rotating the C-O and C-C bonds of the ethyl group to identify the global minimum energy conformer and any other low-energy isomers. This analysis is critical as the conformation can significantly influence the molecule's physical and chemical properties.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For this compound, a HOMO-LUMO analysis would pinpoint the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around the molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of positive (electron-poor) and negative (electron-rich) potential. An MEP analysis of this compound would reveal the electronegative oxygen atoms of the ester group and the chlorine atom as sites of negative potential, while the hydrogen atoms would exhibit positive potential. This information is invaluable for understanding and predicting intermolecular interactions.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By calculating the harmonic frequencies, researchers can generate a theoretical vibrational spectrum. This theoretical spectrum can then be compared with experimentally obtained IR and Raman spectra, if available. Such a comparison serves as a validation of the chosen computational method and can aid in the assignment of experimental vibrational bands to specific molecular motions. Currently, no such comparative studies for this compound have been published.

Quantum Chemical Calculations for Reaction Mechanism Modeling

The reactivity of this compound in various chemical transformations could be elucidated through quantum chemical calculations. For instance, modeling the hydrolysis of the ester group would involve locating the transition state structures and calculating the activation energies for the reaction pathway. This would provide a detailed, atomistic understanding of the reaction mechanism, which is fundamental for optimizing reaction conditions and designing new synthetic routes.

Molecular Modeling Approaches for Intermolecular Interactions

The way molecules of this compound interact with each other in the solid or liquid phase determines its macroscopic properties. Molecular modeling techniques, such as molecular dynamics (MD) simulations or quantum theory of atoms in molecules (QTAIM) analysis, could be employed to study these intermolecular interactions. Potential interactions include dipole-dipole forces arising from the polar ester and chloro groups, as well as weaker van der Waals forces. Understanding these interactions is crucial for predicting properties like boiling point, solubility, and crystal packing.

Broader Academic and Research Implications

Contribution to the Synthesis of Chemically Diverse Aromatic Esters and Fine Chemicals

Ethyl 4-chloro-3,5-dimethylbenzoate is a key intermediate in the synthesis of a wide array of other complex organic molecules. Its structure is conducive to multiple chemical transformations, allowing for the creation of diverse aromatic esters and other fine chemicals. Fine chemical manufacturing produces substances with high added value in low volumes, often through batch processes in multipurpose plants. europa.eu

The functional groups of this compound offer distinct reaction sites. The ethyl ester can be hydrolyzed to its corresponding carboxylic acid, 4-chloro-3,5-dimethylbenzoic acid, or undergo transesterification to generate different esters. The chlorine atom can be substituted or participate in cross-coupling reactions, one of the most common methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These transformations enable the synthesis of a broad spectrum of derivatives.

While direct applications are specific, related halogenated aromatic compounds serve as precursors in numerous fields. For example, similar structures are used as intermediates in the synthesis of pharmaceuticals and agrochemicals. smolecule.com Ethyl 4-chloro-3,5-dinitrobenzoate, a related molecule, is known to be a herbicide. nih.govresearchgate.net The synthesis of aromatic esters for use as cosmetic ingredients, such as UV filters, is another area where such building blocks are valuable. nih.gov The versatility of this compound makes it a significant contributor to the libraries of compounds used in drug discovery and the development of other specialized, high-value chemicals.

Utility as a Synthon in Complex Organic Synthesis and Chemical Transformations

In the field of organic synthesis, a "synthon" refers to a structural unit within a molecule that can be formed or assembled by known synthetic operations. This compound is a versatile synthon due to the presence of its multiple reactive sites. The chlorine atom and the ester group are key functional handles that chemists can use to build more elaborate molecular architectures.

The chloro-substituent makes the compound a valuable substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon or carbon-nitrogen bonds at the position of the chlorine atom, enabling the connection of the aromatic ring to other organic fragments. This is a cornerstone of modern synthetic chemistry for creating complex molecules, including pharmaceuticals and functional materials. chemrxiv.org

Furthermore, the ester functional group can be readily converted into other functionalities. As mentioned, hydrolysis yields a carboxylic acid, which can then be transformed into acid chlorides, amides, or other esters. The development of intermediates like 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester, used in the synthesis of pyrazole-based pesticides, highlights the importance of such chlorinated esters in building complex heterocyclic systems. google.com The strategic placement of the chloro and dimethyl groups on the benzene (B151609) ring also influences the regioselectivity of further reactions, such as additional electrophilic aromatic substitutions, guiding the synthesis toward a specific desired product.

Development of New Synthetic Methodologies and Catalytic Systems

The demand for halogenated aromatic compounds like this compound has spurred significant research into new and improved synthetic methodologies. Traditional electrophilic aromatic halogenation often requires harsh conditions, such as the use of molecular halogens (Cl₂ or Br₂) with strong Lewis acid catalysts like FeCl₃ or AlCl₃. chemrxiv.orglibretexts.orgmasterorganicchemistry.com These methods can suffer from low selectivity and poor functional group tolerance, making them unsuitable for complex molecules. chemrxiv.org

To overcome these limitations, modern research focuses on developing milder and more selective catalytic systems.

Advanced Catalysts: Novel catalysts, such as carborane-based Lewis bases, have been developed for aromatic halogenation using N-halosuccinimides (NCS, NBS) as the halogen source. These systems can operate under mild conditions and are even effective for halogenating electron-deficient aromatic rings. chemrxiv.org

Biocatalysis: The use of halogenating enzymes (haloperoxidases and halogenases) represents a green chemistry approach. Nature has evolved these enzymes to perform selective halogenation, bypassing the need for hazardous molecular halogens and high energy consumption. nih.gov

Novel Reaction Media: A patented method describes the synthesis of halogenated aromatic hydrocarbons using aryl boric acid as a starting material, a cuprous oxide catalyst, and water as the solvent. This approach offers mild reaction conditions, less environmental pollution, and high yields. google.com

The ongoing effort to create these advanced synthetic tools is directly driven by the need for versatile building blocks like this compound for applications in medicine, agriculture, and materials science.

Relevance in Materials Science Research as Building Blocks for Advanced Functional Materials

Halogenated aromatic compounds are a crucial class of chemicals in materials science. chemrxiv.org Although specific applications of this compound in this area are not widely documented, its molecular structure suggests significant potential as a building block for advanced functional materials such as specialized polymers and liquid crystals.

The key features that make it attractive for materials science include:

Rigid Aromatic Core: The substituted benzene ring provides a rigid and planar structural element, which is a common feature in many high-performance polymers and liquid crystals. This rigidity can contribute to desirable thermal stability and mechanical strength in the resulting materials.

Functional Groups for Polymerization: The chloro and ester functionalities can be used as reactive sites to incorporate the molecule into a polymer chain. For instance, the chlorine atom could be replaced in polycondensation reactions, or the ester could be hydrolyzed to a carboxylic acid and then used to form polyesters or polyamides.

Tunable Properties: The presence of the chlorine atom and methyl groups influences the electronic properties, solubility, and packing behavior of the molecule. By modifying or replacing these groups, researchers can fine-tune the physical properties (e.g., refractive index, dielectric constant, melting point) of the resulting materials.

Aromatic esters are known components in various functional materials. The specific substitution pattern of this compound could be exploited to create materials with unique liquid crystalline phases or specialized optical properties, making it a molecule of interest for exploratory research in this domain.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester |

| 4-chloro-3,5-dimethylbenzoic acid |

| AlCl₃ (Aluminum chloride) |

| Br₂ (Bromine) |

| Buchwald-Hartwig amination |

| Cl₂ (Chlorine) |

| Ethyl (4-chloro-3-methylbenzoyl)acetate |

| This compound |

| Ethyl 4-chloro-3,5-dinitrobenzoate |

| FeCl₃ (Iron(III) chloride) |

| N-halosuccinimides (NCS, NBS) |

| Stille reaction |

Q & A

Q. What are the optimal methods for synthesizing Ethyl 4-chloro-3,5-dimethylbenzoate, and how can reaction efficiency be validated?

this compound can be synthesized via esterification of 4-chloro-3,5-dimethylbenzoic acid using ethanol and a catalytic acid (e.g., sulfuric acid or acetic acid) under reflux conditions. Alternatively, nucleophilic acyl substitution of 4-chloro-3,5-dimethylbenzoyl chloride with ethanol in the presence of a base (e.g., pyridine) is effective . Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Post-synthesis, purification via recrystallization or column chromatography ensures high purity. Validation includes nuclear magnetic resonance (NMR) to confirm ester formation and high-performance liquid chromatography (HPLC) for purity assessment (>98%).

Q. How is the crystal structure of this compound determined, and what parameters define its lattice?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in a monoclinic system with space group P2₁/c. Key parameters include unit cell dimensions (a = 7.744 Å, b = 21.389 Å, c = 7.241 Å, β = 110.5°), volume (V = 1123.3 ų), and Z = 3. Data collection uses MoKα radiation (λ = 0.71073 Å), with refinement via SHELXL software achieving R1 = 0.041 and wR2 = 0.098 . Hydrogen atoms are placed geometrically, and thermal displacement parameters are refined anisotropically.

Q. What spectroscopic techniques are critical for characterizing this compound, and which peaks are diagnostic?

- ¹H NMR : Signals at δ 1.35–1.40 ppm (triplet, CH₃CH₂), 2.45–2.60 ppm (singlets, aromatic CH₃ groups), and 4.30–4.40 ppm (quartet, CH₂) confirm the ester moiety.

- ¹³C NMR : Peaks at δ 14.1 (CH₃CH₂), 61.5 (CH₂), 128–140 (aromatic carbons), and 165.5 (C=O) are key.

- IR : Strong C=O stretch at ~1720 cm⁻¹ and C-O ester vibration at 1250–1150 cm⁻¹.

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 226.07 (calculated for C₁₁H₁₃ClO₂) .

Advanced Questions

Q. How do steric and electronic effects of the 3,5-dimethyl and 4-chloro substituents influence reactivity in nucleophilic acyl substitution?

The 3,5-dimethyl groups create steric hindrance, slowing nucleophilic attack at the carbonyl carbon. However, the electron-withdrawing 4-chloro substituent enhances electrophilicity, partially offsetting steric effects. Kinetic studies using amines or alcohols as nucleophiles under varying temperatures (25–80°C) reveal a trade-off between steric bulk and electronic activation. For example, reaction with ethanol at 60°C achieves 85% conversion in 12 hours, compared to 95% for unsubstituted benzoyl chloride under identical conditions .

Q. What computational approaches predict the binding affinity of this compound in enzyme inhibition studies?

Molecular docking and Site Identification by Ligand Competitive Saturation (SILCS) simulations are employed. SILCS maps nonpolar, hydrogen-bonding, and ionic interaction sites on target proteins, guiding ligand optimization. For instance, the 4-chloro-3,5-dimethylphenyl group aligns with hydrophobic pockets in enzymes like cytochrome P450, as shown by Gibbs free energy calculations (ΔG = −8.2 kcal/mol) . Density Functional Theory (DFT) further optimizes ligand geometry and charge distribution.

Q. How does hydrolysis under acidic vs. basic conditions affect the stability of this ester, and what are the degradation products?

Acidic hydrolysis (e.g., HCl/EtOH, reflux) yields 4-chloro-3,5-dimethylbenzoic acid and ethanol, confirmed by NMR and mass spectrometry. Basic hydrolysis (NaOH/H₂O) proceeds faster, with pseudo-first-order kinetics (k = 0.15 h⁻¹ at 25°C). Degradation pathways are monitored via pH-stat titration and HPLC, showing 90% decomposition within 8 hours under basic conditions vs. 40% under acidic conditions .

Key Research Challenges

- Stereoelectronic Tuning : Balancing steric hindrance and electronic effects for targeted reactivity.

- Biological Relevance : Linking computational binding predictions to in vitro enzyme inhibition assays.

- Stability Optimization : Designing derivatives resistant to hydrolysis for pharmaceutical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.